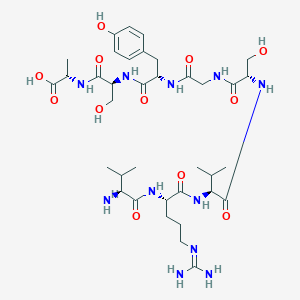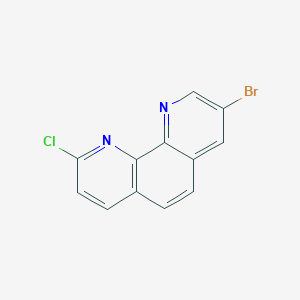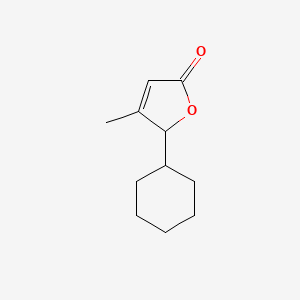
2(5H)-Furanone, 5-cyclohexyl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 5-cyclohexyl-4-methyl- is a heterocyclic organic compound characterized by a furanone ring substituted with a cyclohexyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-cyclohexyl-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with methyl acetoacetate in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common in industrial settings.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 5-cyclohexyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce lactones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2(5H)-Furanone, 5-cyclohexyl-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism by which 2(5H)-Furanone, 5-cyclohexyl-4-methyl- exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
2(5H)-Furanone, 5-cyclohexyl-4-methyl-: Unique due to its specific substitution pattern.
2(5H)-Furanone, 5-phenyl-4-methyl-: Similar structure but with a phenyl group instead of a cyclohexyl group.
2(5H)-Furanone, 5-cyclohexyl-4-ethyl-: Similar but with an ethyl group instead of a methyl group.
Uniqueness
2(5H)-Furanone, 5-cyclohexyl-4-methyl- is unique due to the combination of the cyclohexyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
403657-12-5 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
2-cyclohexyl-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C11H16O2/c1-8-7-10(12)13-11(8)9-5-3-2-4-6-9/h7,9,11H,2-6H2,1H3 |
InChIキー |
OHLUUXWTNHYWAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC1C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




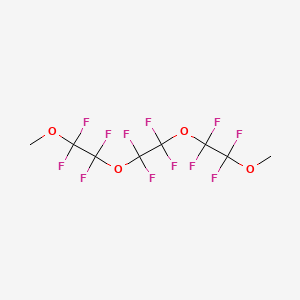
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)

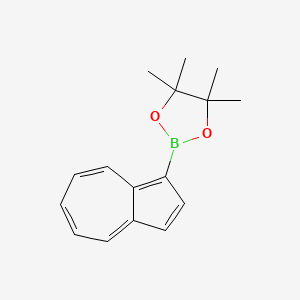
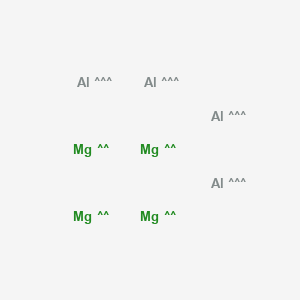
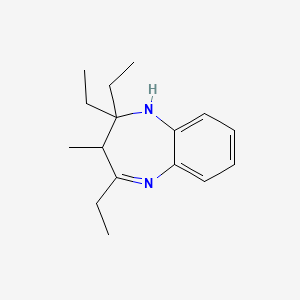
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)

